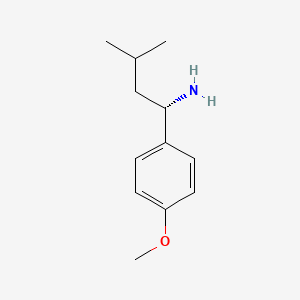

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine

Description

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is a chiral amine characterized by a 4-methoxyphenyl group at position 1 and a branched 3-methylbutyl chain. The methoxy group (-OCH₃) on the aromatic ring enhances electron-donating properties, influencing the compound’s solubility, bioavailability, and interaction with biological targets. This compound belongs to a class of β-carboline derivatives, which are studied for their cytotoxic and pharmacological activities, particularly in cancer research .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1S)-1-(4-methoxyphenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |

InChI Key |

FSHDLXLCSWJABP-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenethylamine.

Scientific Research Applications

Chiral Resolving Agent and Chiral Auxiliary

One of the primary applications of (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is as a chiral resolving agent . It is employed to separate enantiomers of racemic mixtures, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry. The compound has been shown to achieve high optical purity (>99%) when used in resolution processes, making it a valuable tool for synthesizing optically active compounds .

Additionally, this compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of chiral centers in target molecules enhances the efficiency of synthetic pathways for various pharmaceuticals, including drugs like Sitagliptin and Docetaxel . The use of this compound minimizes the need for hazardous chemicals typically involved in such processes, thus promoting safer synthetic practices .

Catalysis in Asymmetric Synthesis

The compound acts as a catalyst in asymmetric synthesis reactions. It can catalyze the formation of chiral amines through reductive amination processes. This application is particularly significant in synthesizing complex organic molecules that require specific stereochemical configurations . Studies have demonstrated that this compound effectively enhances reaction rates and yields in various catalytic systems.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications beyond its role in synthesis. Its structural characteristics suggest potential interactions with biological targets, which could lead to the development of novel pharmaceutical agents. For instance, its derivatives have been investigated for their activity against certain cancer cell lines and as potential treatments for metabolic disorders .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Synthesis of Sitagliptin

In a study focusing on the synthesis of Sitagliptin, a diabetes medication, this compound was utilized as a chiral auxiliary. The resulting product exhibited high enantiomeric excess, demonstrating the compound's effectiveness in producing pharmacologically relevant molecules with desired stereochemistry. -

Case Study 2: Catalytic Asymmetric Synthesis

A series of experiments were conducted to evaluate the catalytic properties of this compound in asymmetric synthesis reactions involving ketones and amines. The results indicated significant improvements in yield and selectivity compared to traditional methods, highlighting its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and modulation of neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in β-Carboline Derivatives

The compound’s activity has been compared to β-carboline derivatives bearing substituents such as 2-thioxo-1,3,4-oxadiazole, 2-methylthio-1,3,4-oxadiazole, and (substituted benzylidene)-carbohydrazide groups at position 3 of the β-carboline scaffold. Key findings include:

- Cytotoxic Activity : (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine derivatives (e.g., oxazoles 10 and 11) exhibit superior cytotoxicity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines compared to most analogs. Exceptions include 1-(4-methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline, which shows potent activity (IC₅₀ = 2.13 μM for ovarian cancer) .

- Role of Substituents : The (substituted benzylidene)-4H-oxazol-5-one moiety in oxazoles 10 and 11 enhances cytotoxicity, suggesting that electron-withdrawing groups and rigid aromatic systems improve target binding .

Table 1: Cytotoxic Activity of Selected β-Carboline Derivatives

| Compound | IC₅₀ (μM) – Ovarian (OVCAR-03) | IC₅₀ (μM) – Prostate (PC-3) |

|---|---|---|

| This compound derivatives (Oxazoles 10, 11) | <2.0 | <3.0 |

| 1-(4-Methoxyphenyl)-3-(2-methylthio-oxadiazole) β-carboline | 2.13 | 4.56 |

| (Substituted benzylidene)-carbohydrazide derivatives | >5.0 | >6.0 |

Chiral Amines with Aromatic Substituents

Structurally related chiral amines include:

- (1S)-1-(4-Methylphenyl)-3-butene-1-amine : Replaces the methoxy group with a methyl group, reducing electron-donating effects. This decreases polarity and may limit interactions with polar biological targets .

- (1S)-1-(5-Bromo-1-benzofuran-2-yl)butan-1-amine : Bromine substitution increases molecular weight and halogen bonding capacity, which may improve receptor affinity but also toxicity risks .

Bis-Aromatic Derivatives

(S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine features dual 4-methoxyphenyl groups and an additional amine. This structural complexity likely enhances binding to multi-pocket enzymes or receptors but may reduce solubility due to increased hydrophobicity .

Table 2: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups |

|---|---|---|---|

| This compound | 207.29 | 2.8 | Methoxyphenyl, branched alkyl |

| (1S)-1-(4-Methylphenyl)-3-butene-1-amine | 175.26 | 3.1 | Methylphenyl, alkene |

| (S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | 314.42 | 4.2 | Dual methoxyphenyl, diamine |

Biological Activity

(1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and neuroscience. This article compiles research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by a methoxy group attached to a phenyl ring, which enhances its solubility and reactivity. Its molecular formula is C12H17NO2, with a molecular weight of approximately 195.27 g/mol. The presence of the amine functional group (-NH2) suggests potential interactions with various biological systems.

Antidepressant Effects

Research indicates that compounds similar to this compound may modulate serotonin and norepinephrine levels, suggesting antidepressant properties. These neurotransmitters are critical in regulating mood and anxiety disorders. Preliminary studies have shown that this compound could potentially act on serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Similar amines have demonstrated the ability to protect neurons from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases. The methoxy substitution may enhance its neuroprotective capabilities by improving blood-brain barrier permeability.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is hypothesized that the compound may:

- Bind to serotonin receptors , influencing neurotransmitter release.

- Interact with adrenergic receptors , affecting cardiovascular responses and mood.

- Modulate enzymatic pathways involved in neurotransmitter synthesis and degradation .

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines at specific concentrations. For instance, studies revealed that low concentrations (1-100 µM) were associated with significant cell viability, indicating potential applications in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that it has favorable properties for crossing the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | Similar methoxy group; branched amine | Antidepressant effects; neuroprotective |

| 1-(2-Methoxyphenyl)-3-methylbutan-1-amine | Different methoxy position; similar backbone | Potentially similar receptor interactions |

| 5-Hydroxytryptamine (Serotonin) | Natural neurotransmitter | Mood regulation; anxiety modulation |

Q & A

Q. What are the common synthetic routes for (1S)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves alkylation of a primary amine with a halogenated precursor (e.g., 4-methoxybenzyl chloride) followed by catalytic hydrogenation to reduce intermediates. Solvents like ethanol or methanol are often used with palladium on carbon (Pd/C) as a catalyst . Optimization includes:

- Temperature control : Maintaining 50–60°C during alkylation to minimize side reactions.

- Catalyst loading : 5–10% Pd/C for efficient reduction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm stereochemistry and substituent positions (e.g., methoxy group at δ 3.8 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for molecular ion validation .

- Chiral HPLC : Using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to verify enantiomeric purity (>99% ee) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., oxidized methoxy groups) .

- Thermal stability : Heat samples to 40–60°C for 48 hours; monitor via TGA (thermogravimetric analysis) for mass loss.

Q. What industrial-scale production methods can be adapted for synthesizing this compound in academic labs?

- Methodological Answer :

- Continuous flow reactors : Improve reproducibility using microreactors with real-time monitoring of temperature/pressure .

- Automated purification : Flash chromatography systems with UV detection for high-throughput isolation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical properties of this compound, and which exchange-correlation functionals are recommended?

- Methodological Answer : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to calculate:

- Enthalpy of formation : Compare with experimental combustion calorimetry data.

- Ionization potentials : Benchmark against photoelectron spectroscopy .

Becke’s 1993 functional (exact-exchange inclusion) reduces average atomization energy errors to ±2.4 kcal/mol .

Q. What crystallographic tools are recommended for resolving the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray diffraction : Use SHELXL for refinement of anisotropic displacement parameters and WinGX for data processing.

- ORTEP diagrams : Visualize thermal ellipsoids to confirm the (1S) configuration and methoxy group orientation .

Q. How can reaction mechanisms for the oxidation of this compound be elucidated using kinetic isotope effects (KIEs)?

- Methodological Answer :

- Deuterium labeling : Replace α-hydrogens with deuterium to measure KIEs during oxidation with KMnO.

- Computational modeling : Compare transition-state energies (DFT) with experimental KIE values to identify rate-determining steps .

Q. What strategies resolve contradictions in NMR and X-ray data for this compound derivatives?

- Methodological Answer :

Q. Which impurity profiling techniques are most effective for this compound synthesized via asymmetric catalysis?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate diastereomers and detect byproducts (e.g., over-reduced intermediates) .

- Chiral SFC : Supercritical fluid chromatography with amylose-based columns for enantiomeric excess validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.